molecular formula C23H38O5 B564249 (R)-Butaprost (free acid) CAS No. 215168-33-5

(R)-Butaprost (free acid)

Cat. No.: B564249
CAS No.: 215168-33-5
M. Wt: 394.5 g/mol
InChI Key: PAYNQYXOKJDXAV-NMXQQJQMSA-N
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Description

®-Butaprost (free acid) is a structural analog of prostaglandin E2 (PGE2) with high selectivity for the EP2 receptor subtype. This compound is frequently used in pharmacological studies to define the expression profile of EP receptors in various human and animal tissues and cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Butaprost (free acid) involves several steps, starting from commercially available precursors. The key steps include the formation of the cyclopentane ring and the introduction of the hydroxyl and carboxylic acid functional groups. The synthetic route typically involves:

    Formation of the Cyclopentane Ring: This step involves the cyclization of a suitable precursor to form the cyclopentane ring.

    Introduction of Functional Groups: Hydroxyl and carboxylic acid groups are introduced through selective oxidation and reduction reactions.

    Purification: The final product is purified using techniques such as column chromatography to ensure high purity.

Industrial Production Methods

Industrial production of ®-Butaprost (free acid) follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow synthesis and automated purification systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

®-Butaprost (free acid) undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Various nucleophiles and electrophiles are used depending on the desired substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ®-Butaprost (free acid) can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

®-Butaprost (free acid) has a wide range of applications in scientific research:

    Chemistry: Used as a reference compound in the study of prostaglandin analogs and their interactions with receptors.

    Biology: Employed in studies to understand the role of EP2 receptors in various biological processes.

    Medicine: Investigated for its potential therapeutic effects in conditions such as inflammation and cardiovascular diseases.

    Industry: Utilized in the development of new pharmaceuticals targeting EP2 receptors

Mechanism of Action

®-Butaprost (free acid) exerts its effects by selectively binding to the EP2 receptor subtype. This binding activates intracellular signaling pathways, leading to various physiological responses. The primary molecular targets include G-protein coupled receptors (GPCRs) and downstream effectors such as adenylate cyclase, which increases cyclic AMP (cAMP) levels .

Comparison with Similar Compounds

Similar Compounds

    Prostaglandin E2 (PGE2): The natural ligand for EP receptors.

    Butaprost (S)-isomer: Another epimer of butaprost with different receptor selectivity.

    Misoprostol: A synthetic prostaglandin analog with broader receptor activity.

Uniqueness

®-Butaprost (free acid) is unique due to its high selectivity for the EP2 receptor subtype, making it a valuable tool for studying EP2 receptor-mediated processes. Unlike other prostaglandin analogs, ®-Butaprost (free acid) provides more specific insights into the role of EP2 receptors without significant cross-reactivity with other receptor subtypes .

Properties

IUPAC Name

7-[(1R,2R,3R)-3-hydroxy-2-[(E,4R)-4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38O5/c1-2-13-23(14-8-15-23)21(26)11-7-10-18-17(19(24)16-20(18)25)9-5-3-4-6-12-22(27)28/h7,10,17-18,20-21,25-26H,2-6,8-9,11-16H2,1H3,(H,27,28)/b10-7+/t17-,18-,20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAYNQYXOKJDXAV-NMXQQJQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(CCC1)C(CC=CC2C(CC(=O)C2CCCCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1(CCC1)[C@@H](C/C=C/[C@H]2[C@@H](CC(=O)[C@@H]2CCCCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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